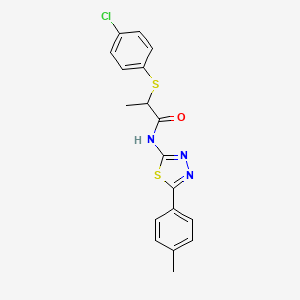

![molecular formula C10H16ClN3 B3009463 2-环丙基-1-甲基-1H,4H,5H,6H,7H-咪唑并[4,5-c]吡啶盐酸盐 CAS No. 1423025-37-9](/img/structure/B3009463.png)

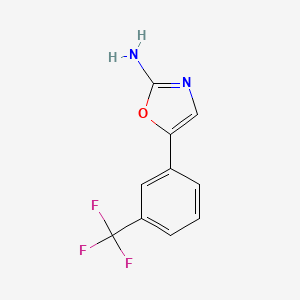

2-环丙基-1-甲基-1H,4H,5H,6H,7H-咪唑并[4,5-c]吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride" is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. For instance, a silver-mediated selective C-H/N-H oxidative cross-coupling/cyclization has been used to construct heteroaromatic imidazo[1,2-a]pyridines, which could be applied to synthesize drugs like zolimidine . Another approach involves the annulation of 2H-azirines with 2-chloropyridines using triflic anhydride, leading to the formation of C3-substituted imidazo[1,2-a]pyridines . Additionally, iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols has been employed to synthesize imidazo[1,5-a]pyridine-1-ylalkylalcohols . Microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation has also been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused ring system that combines the features of imidazole and pyridine rings. This unique structure contributes to the compound's chemical reactivity and biological activity. The synthesis of these compounds often involves the formation of transient intermediates, such as pyridinium salts, which are crucial for the cyclization processes that lead to the final heterocyclic structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including cascade reactions and C-H functionalizations, to introduce different substituents and functional groups . These reactions are important for diversifying the chemical space of these compounds and enhancing their potential as medicinal agents. For example, a five-component cascade reaction has been used to synthesize new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit a range of biological activities, including antidiabetic, antioxidant, and enzyme inhibition properties . The synthesis and characterization of these derivatives involve various spectroscopic techniques, which are essential for confirming their structures and evaluating their biological activities .

科学研究应用

合成和表征

- 咪唑并[4,5-c]吡啶衍生物,如2-环丙基-1-甲基-1H,4H,5H,6H,7H-咪唑并[4,5-c]吡啶盐酸盐,是通过各种方法合成的,包括铃木交叉偶联和水解反应。这些过程对于创建用于化学和药理学中进一步研究和应用的多功能化合物至关重要(杜慧如,2014年)。

潜在抗结核活性

- 某些咪唑并[4,5-c]吡啶衍生物已被合成并测试其抗结核活性。这突出了这些化合物治疗结核病的潜在治疗应用(L. Bukowski & M. Janowiec,1996年)。

拮抗特性

- 咪唑并[4,5-c]吡啶化合物已被鉴定为某些受体的拮抗剂,如P2X7受体。该受体参与各种生理过程和疾病,使这些化合物对治疗研究具有重要意义(Devin M. Swanson等人,2016年)。

抗生素研究中的放大器

- 咪唑并[4,5-c]吡啶衍生物已被研究为某些抗生素(如博莱霉素)针对大肠杆菌的放大器。这表明它们在增强抗生素疗效方面的潜在作用(D. J. Brown等人,1979年)。

强心药开发

- 对2-苯基咪唑并[4,5-c]吡啶的研究揭示了它们作为非儿茶酚胺、非糖苷类强心药的潜力,具有正性肌力和血管扩张活性。这项研究可能导致心脏病新疗法的开发(D. Robertson等人,1985年)。

合成和重排研究

- 对盐酸乙基2-(3-氨基-4-吡啶基)肼基甲酸酯的合成和重排进行了研究,以更好地了解咪唑并[4,5-c]吡啶衍生物的化学性质和反应(G. C. Wright,1976年)。

潜在抗癌剂

- 咪唑并[4,5-c]吡啶已被合成并研究其作为抗癌剂的潜力。鉴于对有效癌症治疗的持续需求,这是一个重要的研究领域(C. Temple等人,1987年)。

抗病毒特性

- 咪唑并[4,5-c]吡啶的衍生物已显示出作为针对各种病毒的抗病毒剂的潜力,表明它们在开发新的抗病毒药物中的重要性(D. J. Cundy等人,1997年)。

振动光谱和分子结构

- 咪唑并[4,5-c]吡啶衍生物的分子结构和振动光谱已使用密度泛函理论和X射线晶体学等技术进行了研究。这些研究有助于更深入地了解这些化合物的物理和化学性质(J. Lorenc等人,2008年)。

作用机制

Target of Action

Compounds with the imidazo[4,5-c]pyridine core, such as 3-deazaneplanocin a (dznep), have been known to act asS-adenosyl-L-homocysteine synthesis inhibitors and histone methyltransferase EZH2 inhibitors . These targets play crucial roles in various types of cancer and Ebola virus disease .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting the synthesis of s-adenosyl-l-homocysteine and the activity of histone methyltransferase ezh2 .

Biochemical Pathways

Given its potential role as an inhibitor of s-adenosyl-l-homocysteine synthesis and histone methyltransferase ezh2, it may impact pathways related tomethylation processes and histone modification , which are crucial for gene expression and cell proliferation .

Result of Action

Based on the known actions of similar compounds, it can be inferred that it might lead to changes in gene expression and cell proliferation due to its potential inhibitory effects on methylation processes and histone modification .

Action Environment

Factors such as ph could potentially affect the compound’s action, given that for a basic imidazole, the dissociation constant (pka) is approximately 7, making imidazole 60 times more basic than pyridine .

属性

IUPAC Name |

2-cyclopropyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7;/h7,11H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLOXXXLAEPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)N=C1C3CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

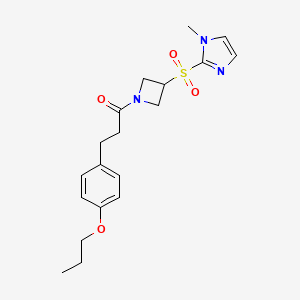

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)

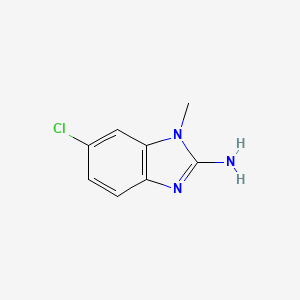

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)